Zuranolone

Catalog No.
S848633
CAS No.
1632051-40-1
M.F
C25H35N3O2
M. Wt
409.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zuranolone

CAS Number

1632051-40-1

Product Name

Zuranolone

IUPAC Name

1-[2-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]pyrazole-4-carbonitrile

Molecular Formula

C25H35N3O2

Molecular Weight

409.6 g/mol

InChI

InChI=1S/C25H35N3O2/c1-24(30)9-7-18-17(11-24)3-4-20-19(18)8-10-25(2)21(20)5-6-22(25)23(29)15-28-14-16(12-26)13-27-28/h13-14,17-22,30H,3-11,15H2,1-2H3/t17-,18+,19-,20-,21+,22-,24-,25+/m1/s1

InChI Key

HARRKNSQXBRBGZ-GVKWWOCJSA-N

SMILES

CC1(CCC2C(C1)CCC3C2CCC4(C3CCC4C(=O)CN5C=C(C=N5)C#N)C)O

Synonyms

1-(3.alpha.-hydroxy-3.beta.-methyl-20-oxo-19-nor-5.beta.-pregnan-21-YL)-1H-pyrazole-4-carbonitrile, 1H-pyrazole-4-carbonitrile, 1-((3.alpha.,5.beta.)-3-hydroxy-3-methyl-20-oxo-19-norpregnan-21-yl)-, 3alpha-Hydroxy-3beta-methyl-21-(4-cyano-1H-pyrazol-1'-yl)-19-nor-5beta-pregnan-20-one, 3beta-Methyl-21-(4-cyano-1H-pyrazol-1'-yl)-19-norpregnanolone, SAGE-217, zuranolone

Canonical SMILES

CC1(CCC2C(C1)CCC3C2CCC4(C3CCC4C(=O)CN5C=C(C=N5)C#N)C)O

Isomeric SMILES

C[C@]1(CC[C@H]2[C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CN5C=C(C=N5)C#N)C)O

Neuroscience

Application Summary: Zuranolone is being explored for its potential in treating various neurological conditions due to its role as a neuroactive steroid and positive allosteric modulator of GABA A receptors .

Methods: Clinical trials have been conducted where patients are administered Zuranolone orally. Dosage and treatment duration vary based on the specific trial design .

Results: Studies have shown that Zuranolone can rapidly alleviate symptoms of major depressive disorder (MDD) and postpartum depression (PPD), with some trials reporting significant improvements in depression rating scales within 14 days .

Psychiatry

Application Summary: In psychiatry, Zuranolone is used to treat mental disorders like postpartum depression, major depression, and bipolar disorder .

Methods: The drug is administered orally, and its efficacy is measured using standardized psychiatric rating scales over a set period .

Results: Clinical trials have indicated that Zuranolone is effective in reducing depressive symptoms, with a favorable safety and tolerability profile .

Neurology

Application Summary: Zuranolone’s application in neurology includes the treatment of major depressive episodes in disorders such as MDD and bipolar depression .

Methods: Oral administration of Zuranolone and monitoring of its effects on neurological function through various assessment tools are the primary methods used .

Results: The compound has shown promise in modulating GABA A receptors in the central nervous system, which could play a role in treating depressive episodes .

Pharmacology

Application Summary: Pharmacologically, Zuranolone is studied for its efficacy and safety in treating depression, with a focus on its rapid antidepressant effects .

Methods: Randomized controlled trials with placebo comparisons are used to evaluate the drug’s pharmacological impact .

Results: Meta-analyses have demonstrated significant improvements in depression severity scores and response rates compared to placebo .

Clinical Trials

Application Summary: Zuranolone is extensively tested in clinical trials for its effectiveness against depression and postpartum depression .

Methods: These trials involve rigorous testing protocols, including double-blind, placebo-controlled methodologies to assess the drug’s efficacy .

Results: The trials have met endpoints, showing statistically significant improvements in depressive symptoms .

Mental Health Treatment

Application Summary: Zuranolone is utilized in mental health treatment for its potential benefits in rapidly improving depressive symptoms .

Methods: The treatment involves short-term oral administration, with the evaluation of its impact on mental health through various scoring systems .

Results: Systematic reviews suggest that Zuranolone is effective and safe for short-term treatment, with rapid onset of antidepressant effects .

Treatment of Essential Tremors

Methods: The application involves oral administration of Zuranolone, with patients being monitored for tremor frequency and amplitude using standardized assessment tools .

Results: Preliminary data suggest that Zuranolone may reduce tremor severity, though more extensive clinical trials are needed to confirm these findings .

Anxiolytic Effects

Methods: Clinical studies assess the anxiolytic efficacy of Zuranolone through patient-reported outcomes and anxiety rating scales .

Results: Statistically significant improvements in anxiety symptoms have been observed, indicating Zuranolone’s potential as an anxiolytic agent .

Neuroprotective Agent

Methods: Research involves examining the neuroprotective effects of Zuranolone in cell cultures and animal models of neurodegeneration .

Results: Early results indicate that Zuranolone may offer protective benefits to neurons, suggesting possible therapeutic applications .

Modulation of GABA A Receptors

Methods: The compound’s efficacy is evaluated through in vivo studies, including its impact on electroencephalogram (EEG) beta-frequency power in animal models .

Results: Zuranolone has demonstrated potent activity in modulating GABA A receptors, indicating its therapeutic potential .

Status Epilepticus Treatment

Methods: In vivo studies in rat models of status epilepticus assess the efficacy of Zuranolone in abolishing seizure activity .

Results: Zuranolone has shown effectiveness in stopping both behavioral and electrographic seizure activity, even when administered after seizure induction .

Rapid Antidepressant Action

Methods: Its rapid action is evaluated through changes in depression rating scales, such as HAM-D, MADRS, and HAM-A, shortly after administration .

Results: Clinical trials have reported significant improvements in depression and anxiety scores within 14 days, showcasing its quick therapeutic effects .

Zuranolone, sold under the brand name Zurzuvae, is a synthetic positive allosteric modulator of the gamma-aminobutyric acid A receptor. Its chemical formula is C₃₅H₃₅N₃O₂, and it has a molar mass of approximately 409.574 g/mol . This compound was developed to enhance GABA signaling in the brain, offering a rapid onset of action and improved pharmacokinetic properties compared to traditional antidepressants .

Zuranolone acts as a positive allosteric modulator of the GABAA receptor, a key inhibitory receptor in the brain. When Zuranolone binds to the GABAA receptor, it enhances the action of the neurotransmitter GABA, leading to increased inhibition in the nervous system and promoting a calming effect []. This mechanism is thought to counteract the mood disturbances associated with PPD.

Designed to optimize its pharmacological properties. It is derived from allopregnanolone through a structure–activity relationship program that enhances its bioavailability and receptor selectivity . Specific synthetic routes have not been detailed in the available literature but typically involve modifications to the steroid backbone to achieve desired pharmacokinetic profiles.

Zuranolone exhibits significant biological activity as a neuroactive steroid. It enhances GABAergic transmission, which is crucial for mood regulation and cognitive functions. The compound has been shown to have rapid antidepressant effects, with improvements observable within three days of administration . Clinical trials have demonstrated its efficacy in treating postpartum depression and major depressive disorder .

Zuranolone's interactions with other medications are critical for understanding its safety profile. It is primarily metabolized by cytochrome P450 3A4 enzymes . Co-administration with other central nervous system depressants can exacerbate side effects such as drowsiness and dizziness. Therefore, caution is advised when prescribing zuranolone alongside other medications that affect GABAergic transmission or CNS activity.

Zuranolone shares similarities with several other compounds that modulate GABA A receptors. Here are some notable comparisons:

CompoundMechanism of ActionRoute of AdministrationApproval Status
BrexanolonePositive allosteric modulator of GABA AIntravenousApproved (2019)
DiazepamPositive allosteric modulator of GABA AOral/IntravenousApproved (1963)
AllopregnanolonePositive allosteric modulator of GABA AIntravenousApproved (2019)
FlumazenilCompetitive antagonist at GABA AIntravenousApproved (1990)

Uniqueness of Zuranolone

Zuranolone's uniqueness lies in its oral bioavailability and rapid onset of action compared to other treatments like brexanolone, which requires intravenous administration. Additionally, it has a longer half-life (approximately 16-23 hours), allowing for once-daily dosing without the need for titration or extended treatment periods .

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

409.27292737 g/mol

Monoisotopic Mass

409.27292737 g/mol

Heavy Atom Count

30

UNII

7ZW49N180B

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Drug Indication

Zuranolone is indicated for the treatment of postpartum depression (PPD) in adults.
Treatment of postpartum depression

Mechanism of Action

The mechanism of action of zuranolone in the treatment of PPD is not fully understood but is thought to be related to its positive allosteric modulation of GABAA receptors. Unlike benzodiazepines, another class of GABAA positive modulators, zuranolone binds to the α/β subunit interface presented in all GABAA receptors instead of the α/γ subunit interface. Therefore, zuranolone can bind to both synaptic GABAA receptors, composed of 2α2βγ subunits, and extrasynaptic GABAA receptors, composed of 2α2βδ subunits.

Pictograms

Irritant

Irritant

Other CAS

1632051-40-1

Absorption Distribution and Excretion

Following oral administration, peak zuranolone concentrations occur at 5 to 6 hours (Tmax). The absolute bioavailability of zuranolone was not evaluated. Zuranolone exposure (Cmax and AUC) increased approximately dose proportionally with doses ranging from 30 mg to 60 mg (1.2 times the recommended dosage of zuranolone) with a moderate-fat meal (700 calories; 30% fat). Once-daily administration of Zuranolone resulted in an accumulation of approximately 1.5-fold in systemic exposures and a steady state was achieved in 3 to 5 days. Following administration of 30 mg of zuranolone to healthy subjects, the Cmax increased by approximately 3.5-fold, and the AUClast increased by approximately 1.8-fold with a low-fat meal (400 to 500 calories, 25% fat) compared to fasted conditions. The Cmax increased by approximately 4.3-fold and the AUClast increased by approximately 2-fold with a high-fat meal (800 to 1,000 calories, 50% fat) compared to fasted conditions. The Tmax was not impacted by food.
Following oral administration of radiolabeled zuranolone, 45% of the dose was recovered in urine as metabolites with negligible unchanged zuranolone and 41% in feces as metabolites with less than 2% as unchanged zuranolone.
The volume of distribution of zuranolone following oral administration is greater than 500 L.
The mean apparent clearance (CL/F) of zuranolone is 33 L/h.

Metabolism Metabolites

Zuranolone undergoes extensive metabolism, with CYP3A4 identified as a primary enzyme involved. There were no circulating human metabolites greater than 10% of total drug-related materials and none are considered to contribute to the therapeutic effects of zuranolone.

Wikipedia

Zuranolone
Sofpironium_bromide

FDA Medication Guides

Zurzuvae
Zuranolone
CAPSULE;ORAL
BIOGEN INC
08/04/2023

Biological Half Life

The terminal half-life of zuranolone is approximately 19.7 to 24.6 hours in the adult population.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-16

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